molecular formula C21H20ClNO5 B10761854 Riviciclib (P276-00)

Riviciclib (P276-00)

Numéro de catalogue: B10761854
Poids moléculaire: 401.8 g/mol
Clé InChI: QLUYMIVVAYRECT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Riviciclib involves multiple steps, starting with the preparation of the flavone core structure. The key steps include:

Industrial Production Methods: Industrial production of Riviciclib follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Riviciclib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms of Riviciclib, and various substituted analogs .

Applications De Recherche Scientifique

Antitumor Activity in Cancer Treatment

Riviciclib has shown significant promise as an antitumor agent in several cancer types:

  • Mantle Cell Lymphoma (MCL) : Riviciclib was evaluated in a Phase II clinical trial for patients with relapsed or refractory MCL. The study involved 13 patients, where 84.6% experienced treatment-emergent adverse events. Despite the challenges, some patients showed stable disease for a median duration of 60.5 days . The compound's ability to inhibit CDK4-D1, which is overexpressed in MCL, underpins its potential effectiveness .
  • Advanced Pancreatic Cancer : Riviciclib has been studied in combination with gemcitabine for advanced pancreatic cancer. Early results indicated that it was well-tolerated and showed mild trends of efficacy . This combination therapy aims to enhance the cytotoxic effects against pancreatic tumors.
  • Head and Neck Cancer : In another Phase II study, Riviciclib demonstrated good anti-tumor activity against recurrent and locally advanced head and neck cancer, although further safety evaluations are necessary .
  • Melanoma and Squamous Cell Carcinoma : Riviciclib has also been tested against melanoma and squamous cell carcinoma of the head and neck, showing antiproliferative effects in preclinical models .

Applications Beyond Oncology

Recent studies have explored Riviciclib's potential applications outside traditional cancer therapy:

  • Noise-Induced Hearing Loss : A novel application of Riviciclib involves its use in preventing noise-induced hearing loss. Research indicates that it protects inner hair cell synapses from damage caused by noise exposure, suggesting a new therapeutic avenue for auditory protection .

Summary of Clinical Trials

The following table summarizes key clinical trials involving Riviciclib:

Trial Phase Cancer Type Patient Count Key Findings
Phase IIMantle Cell Lymphoma13Significant adverse events; some patients achieved stable disease for ~60 days .
Phase IIAdvanced Pancreatic CancerNot specifiedWell-tolerated with mild trends of efficacy when combined with gemcitabine .
Phase IIHead and Neck CancerNot specifiedGood anti-tumor activity observed; safety needs further evaluation .

Mécanisme D'action

Riviciclib is compared with other CDK inhibitors such as:

Uniqueness of Riviciclib: Riviciclib is unique due to its potent inhibition of multiple CDKs (CDK4-D1, CDK1-B, and CDK9-T1) and its effectiveness against both chemosensitive and chemoresistant cancer cell lines. This broad spectrum of activity makes it a valuable compound in cancer research and therapy .

Comparaison Avec Des Composés Similaires

Propriétés

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO5/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUYMIVVAYRECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.